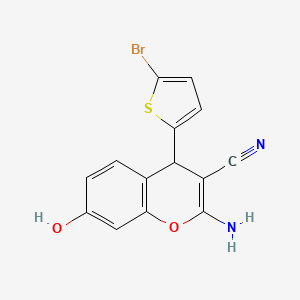

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ABT-263 or Navitoclax, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. ABT-263 is a member of the BH3-mimetic drug family, which targets the B-cell lymphoma 2 (BCL-2) family of proteins that regulate programmed cell death or apoptosis.

Mechanism of Action

The mechanism of action of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile involves binding to the hydrophobic groove of the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W, thereby preventing their interaction with the pro-apoptotic proteins BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells.

Biochemical and Physiological Effects:

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. The drug has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their efficacy. However, 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been shown to cause thrombocytopenia, a condition characterized by a decrease in platelet count, which can lead to bleeding complications.

Advantages and Limitations for Lab Experiments

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages as a research tool, including its high specificity for the BCL-2 family of proteins, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, the drug also has some limitations, including its potential toxicity and the development of resistance in cancer cells.

Future Directions

There are several future directions for the development and application of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile. One potential direction is the identification of biomarkers that can predict the response of cancer cells to 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile, which could help to personalize cancer treatment. Another potential direction is the development of combination therapies that can enhance the efficacy of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile and overcome resistance in cancer cells. Additionally, the development of new BH3-mimetic drugs that target other members of the BCL-2 family of proteins could expand the therapeutic applications of this drug class.

Synthesis Methods

The synthesis of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile involves a series of chemical reactions that start with the condensation of 5-bromo-2-thiophenecarboxaldehyde and 7-hydroxy-4H-chromen-4-one in the presence of ammonium acetate to form 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. The drug has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W. 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has been tested in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name |

2-amino-4-(5-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2S/c15-12-4-3-11(20-12)13-8-2-1-7(18)5-10(8)19-14(17)9(13)6-16/h1-5,13,18H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVIMEUBNIVPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C(C2C3=CC=C(S3)Br)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5036998.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5037005.png)

![3-[2-(benzyloxy)-5-bromophenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5037015.png)

![2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5037021.png)

![4-(4-benzyl-1-piperazinyl)-6-ethylthieno[2,3-d]pyrimidine dihydrochloride](/img/structure/B5037033.png)

![N~1~-(4-bromo-3-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037041.png)

![N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037049.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5037065.png)

![2-methoxy-N-(1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5037074.png)

![N-(2-chlorophenyl)-2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5037088.png)

![2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5037092.png)

![{2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5037094.png)